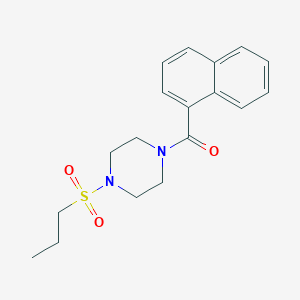![molecular formula C16H15ClN2O4 B5762684 N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5762684.png)
N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, also known as CB-DIMM, is a synthetic chemical compound with potential therapeutic properties. It belongs to the class of compounds known as benzimidazole derivatives and has been studied extensively for its anti-cancer properties.
Wirkmechanismus
The exact mechanism of action of N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation. It has also been shown to induce apoptosis in cancer cells by activating certain pathways.
Biochemical and Physiological Effects:
N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to have anti-cancer properties in various cancer cell lines and animal models. It has also been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes that are involved in inflammation. N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has not been extensively studied for its biochemical and physiological effects, and more research is needed in this area.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is that it has shown promising anti-cancer properties in various cancer cell lines and animal models. It is also relatively easy to synthesize using commercially available starting materials. One limitation of N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is that it has not been extensively studied for its biochemical and physiological effects, and more research is needed in this area. Another limitation is that it may not be effective against all types of cancer.
Zukünftige Richtungen
There are several future directions for research on N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. One area of research could be to study its biochemical and physiological effects in more detail. Another area of research could be to study its effectiveness against different types of cancer and in combination with other anti-cancer drugs. Additionally, research could be done to optimize the synthesis method and to develop more efficient and cost-effective ways to produce N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. Overall, N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has shown promising anti-cancer properties and is a compound worth further investigation.
Synthesemethoden
N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-chlorobenzoyl chloride to form the intermediate compound. The final product is obtained by reacting the intermediate with a primary amine in the presence of a base.
Wissenschaftliche Forschungsanwendungen
N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been studied extensively for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been tested in various cancer cell lines and animal models, and has shown promising results.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-21-13-7-6-10(9-14(13)22-2)15(18)19-23-16(20)11-4-3-5-12(17)8-11/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKNRVJPGKTAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC(=CC=C2)Cl)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC(=CC=C2)Cl)/N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-chlorobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5762601.png)
![3-benzyl-7-ethynyl-6-methyl-5-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B5762606.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5762627.png)
![N-{5-[(2-chlorobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5762648.png)
![2-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5762655.png)
![1,3-dimethyl-7-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762671.png)

![1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5762690.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5762691.png)



![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5762721.png)